(+)-ITD-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

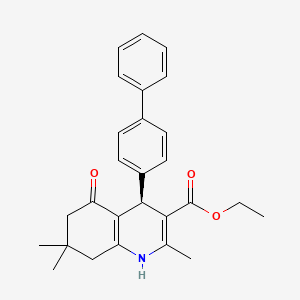

C27H29NO3 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

ethyl (4R)-2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3/t24-/m0/s1 |

InChI Key |

ULFUJLFTRWWLPO-DEOSSOPVSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC2=C([C@H]1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-ITD-1

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway that governs a multitude of cellular functions, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of numerous diseases, such as fibrosis and cancer. The small molecule (+)-ITD-1 has been identified as a potent and selective inhibitor of the TGF-β signaling pathway. Unlike conventional inhibitors that target the kinase activity of TGF-β receptors, this compound operates through a distinct mechanism, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the induction of proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][2][3][4] This action effectively removes the receptor from the cell surface, thereby preventing the initiation of the downstream signaling cascade.[4] This mode of action contrasts with many other TGF-β inhibitors that function by blocking the kinase activity of the type I (TGFBR1) or type II (TGFBR2) receptors.[2][5]

By promoting TGFBR2 degradation, this compound potently inhibits the phosphorylation of the key downstream effector proteins, SMAD2 and SMAD3 (pSmad2/3), which is a critical step for signal propagation.[3][4][5][6] The active enantiomer, this compound, is responsible for this activity, while its counterpart, (-)-ITD-1, shows significantly less activity and serves as an effective negative control in experimental settings.[2][7] Furthermore, this compound demonstrates selectivity, potently blocking signaling induced by TGF-β2 while only minimally affecting the related Activin A signaling pathway.[5][6][8]

Quantitative Data

The inhibitory activity of this compound and its racemic form has been quantified in various assays. The data is summarized below for clear comparison.

| Compound | Assay | Target/Cell Line | IC₅₀ | Reference |

| This compound | TGF-β Inhibition | Not Specified | ~400 nM | [8] |

| ITD-1 (racemic) | TGF-β2 Inhibition | Not Specified | 0.46 µM (460 nM) | [1][6] |

| ITD-1 (racemic) | TGF-β/Smad Signaling | HEK293 cells | 0.85 µM (850 nM) | [4][6] |

Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β signaling pathway is initiated by ligand binding to TGFBR2, which then recruits and phosphorylates TGFBR1. This activated receptor complex phosphorylates SMAD2 and SMAD3, leading to their association with SMAD4, nuclear translocation, and regulation of target gene transcription. This compound disrupts this entire cascade at the initial step by inducing the degradation of TGFBR2.

Experimental Protocols

Detailed methodologies are crucial for the characterization of this compound's activity. Below are protocols for key experiments.

Western Blot for Phospho-Smad3 Inhibition

Objective: To quantitatively assess the inhibitory effect of this compound on TGF-β-induced phosphorylation of Smad3.

Materials:

-

NRK-49F cells (or other suitable cell line)[5]

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer[2]

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-Smad3, anti-total-Smad3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Seed NRK-49F cells and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-incubate the cells with desired concentrations of this compound (e.g., 3 µM) or DMSO for 1 hour.[2][5]

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 45 minutes.[2][5]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]

-

Analysis: Quantify the band intensities. Normalize the phospho-Smad3 levels to total Smad3 and the loading control to determine the relative inhibition.[2]

TGFBR2 Degradation Assay

Objective: To confirm that this compound induces the proteasome-mediated degradation of the TGF-β type II receptor.[2]

Materials:

-

As above, plus:

-

Cycloheximide (CHX), a protein synthesis inhibitor

-

MG132, a proteasome inhibitor

Protocol:

-

Cell Culture: Seed cells and grow to 80-90% confluency.

-

Treatment:

-

Pre-treat cells with cycloheximide (e.g., 10 µg/mL) for 30 minutes to block new protein synthesis.

-

For proteasome inhibition control, pre-treat a set of cells with MG132 (e.g., 10 µM) for 1 hour prior to this compound treatment.

-

Treat cells with this compound or DMSO.

-

-

Time Course: Harvest cell lysates at various time points (e.g., 0, 2, 4, 6, 8 hours) after this compound addition.

-

Western Blotting: Perform Western blotting as described above, using a primary antibody against TGFBR2 and a loading control.

-

Analysis: Quantify the TGFBR2 band intensity at each time point and normalize to the loading control. A more rapid decrease in the TGFBR2 signal in the this compound treated cells compared to the DMSO control indicates induced degradation. A rescue of the TGFBR2 signal in the presence of MG132 confirms that the degradation is proteasome-dependent.[2]

SBE4-Luciferase Reporter Assay

Objective: To quantitatively measure the inhibition of Smad-dependent transcriptional activity.[2][6]

Materials:

-

HEK293T cells[6]

-

SBE4-Luc plasmid (contains Smad-binding elements driving luciferase expression)[6]

-

Transfection reagent

-

This compound

-

TGF-β2 ligand[6]

-

Luciferase Assay System

Protocol:

-

Transfection: Co-transfect HEK293T cells with the SBE4-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Allow cells to recover for 24 hours.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate cells with TGF-β2 for 16-24 hours.

-

Lysis and Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TGF-β2 stimulated control.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Western Blot protocol used to assess pSmad3 inhibition.

Applications and Conclusion

The unique mechanism of this compound makes it an invaluable research tool. It has been instrumental in studies of cell differentiation, particularly in promoting the differentiation of embryonic stem cells into cardiomyocytes while inhibiting mesoderm formation.[1][3][6] This highlights a critical role for TGF-β signaling in controlling cardiovascular lineage commitment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ITD-1 | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cellagentech.com [cellagentech.com]

- 8. cellagentech.com [cellagentech.com]

An In-depth Technical Guide to (+)-ITD-1: A Selective TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in a variety of pathologies, including fibrosis and cancer. This technical guide provides a comprehensive overview of (+)-ITD-1, a selective small molecule inhibitor of the TGF-β pathway. Unlike many kinase inhibitors, this compound acts via a unique mechanism, inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a pivotal role in cell proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1).[3][4] This activated receptor complex phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[4][5]

Given its central role in disease pathogenesis, the TGF-β pathway is a significant target for therapeutic intervention. This compound has emerged as a valuable tool for studying and potentially treating diseases driven by aberrant TGF-β signaling. Its unique mechanism of action, involving the selective degradation of TGFBR2, offers a distinct advantage over non-selective kinase inhibitors.[6] Notably, the active enantiomer is this compound, while (-)-ITD-1 shows significantly less activity and can serve as a negative control in experiments.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and effects on the TGF-β signaling pathway.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Assay Context |

| IC50 | ~0.4-0.8 µM | Inhibition of TGF-β-induced signaling in embryonic stem cells.[6] |

| IC50 | 0.46 µM | Inhibition of TGF-β2 signaling in HEK293T cells (SBE4-Luc reporter assay).[7] |

| IC50 | 0.85 µM | Inhibition of TGF-β2/activin A-stimulated HEK293 cells (luciferase reporter assay).[7] |

Table 2: Effect of this compound on TGFBR2 and p-SMAD2/3 Levels (Illustrative)

| Treatment | TGFBR2 Protein Level (Relative to Control) | p-SMAD2/3 Protein Level (Relative to Control) |

| Vehicle (DMSO) | 100% | 100% |

| This compound (1 µM) | Decreased | Significantly Decreased |

| This compound (5 µM) | Significantly Decreased | Markedly Decreased |

Note: The actual percentage of reduction can vary depending on the cell type, treatment duration, and experimental conditions.

Table 3: Effect of this compound on Cardiomyocyte Differentiation Marker Expression (Illustrative)

| Gene | Fold Change with this compound Treatment |

| Nkx2.5 | Increased |

| cTnT | Increased |

| Myh6 | Increased |

Note: The fold change is relative to untreated differentiating cells and is dependent on the specific differentiation protocol and timing of this compound application.

Signaling Pathways and Mechanism of Action

The Canonical TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is inhibited by this compound.

Mechanism of this compound Action

This compound inhibits the TGF-β pathway by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This prevents the initiation of the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol details the detection of phosphorylated SMAD2 and SMAD3, key downstream effectors of the TGF-β signaling pathway, to assess the inhibitory effect of this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T, HaCaT, or other responsive cell lines) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours prior to treatment to reduce basal signaling.[8]

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[8]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate with primary antibodies for phospho-SMAD2 (Ser465/467) and phospho-SMAD3 (Ser423/425) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., β-actin or GAPDH) for normalization.

-

TGF-β Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the TGF-β/SMAD signaling pathway.

-

Cell Culture and Transfection:

-

Treatment and Luciferase Measurement:

-

24 hours post-transfection, pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate cells with TGF-β1 (e.g., 1-5 ng/mL) for 16-24 hours.[2]

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity by this compound.

-

Cycloheximide Chase Assay for TGFBR2 Stability

This assay determines the effect of this compound on the stability of the TGFBR2 protein.

-

Cell Culture and Treatment:

-

Seed cells in multiple wells of a 6-well plate.

-

Treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours) to induce TGFBR2 degradation.

-

Add cycloheximide (CHX), a protein synthesis inhibitor (e.g., 50-100 µg/mL), to the media.[12][13]

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and quantify protein concentration as described in Protocol 4.1.

-

Perform Western blotting for TGFBR2 and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for TGFBR2 at each time point.

-

Normalize the TGFBR2 band intensity to the loading control.

-

Plot the relative TGFBR2 protein levels against time to determine the protein half-life in the presence and absence of this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for screening and characterizing TGF-β pathway inhibitors like this compound.

Conclusion

This compound is a potent and selective inhibitor of the TGF-β signaling pathway with a unique mechanism of action involving the proteasomal degradation of TGFBR2. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. The detailed quantitative data, experimental protocols, and pathway visualizations presented herein will facilitate further investigation into the therapeutic potential of targeting the TGF-β pathway with novel molecules like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Transforming Growth Factor-Beta (TGFβ) Signaling Pathway in Cholangiocarcinoma [mdpi.com]

- 5. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]

- 6. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-ITD-1: A Selective TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

(+-)-ITD-1 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Its unique mechanism of action, which involves the induced degradation of the TGF-β type II receptor (TGFBR2), sets it apart from traditional kinase inhibitors. This technical guide provides a comprehensive overview of (+)-ITD-1, including its quantitative data, detailed experimental protocols, and visualizations of its mechanism and associated experimental workflows. The active enantiomer, this compound, is the focus of this guide, while its inactive counterpart, (-)-ITD-1, serves as a valuable negative control in research settings.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its inhibitory activities and effective concentrations in various assays.

| Parameter | Value | Assay Conditions | Cell Line |

| IC₅₀ (TGF-β2 Signaling) | 0.46 µM | Inhibition of TGF-β2 induced signaling | Not specified |

| IC₅₀ (TGF-β Signaling) | ~0.4-0.8 µM | Selective inhibition of intracellular signaling | Not specified |

| Effective Concentration | 5 µM | Promotion of cardiomyocyte differentiation | Mouse Embryonic Stem Cells (mESCs) |

| Effective Concentration | 3 µM | Inhibition of TGF-β1 induced p-Smad3 | NRK-49F cells |

| Concentration Range | 0.1 - 10 µM | Inhibition of TGF-β1 induced SMAD2/3 phosphorylation | HaCaT or HEK293T cells |

Signaling Pathway and Mechanism of Action

This compound disrupts the canonical TGF-β signaling pathway by targeting the TGF-β type II receptor (TGFBR2) for proteasomal degradation. This prevents the formation of the active receptor complex and subsequent phosphorylation of downstream mediators, SMAD2 and SMAD3.

Experimental Protocols

Western Blot for Phospho-SMAD2/3

This protocol details the detection of phosphorylated SMAD2 and SMAD3 to assess the inhibitory effect of this compound on TGF-β signaling.

Materials:

-

Cell Lines: HaCaT (human keratinocyte) or NRK-49F cells

-

Reagents:

-

This compound (dissolved in DMSO)

-

Recombinant Human TGF-β1 (e.g., 2 ng/mL)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary Antibodies:

-

Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (e.g., Cell Signaling Technology, #8828, 1:1000 dilution)

-

Total SMAD2/3 (e.g., Cell Signaling Technology, #8685, 1:1000 dilution)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate.

-

TGF-β Reporter Luciferase Assay

This assay quantitatively measures the transcriptional activity of the SMAD signaling pathway in response to TGF-β stimulation and its inhibition by this compound.[2]

Materials:

-

Cell Line: HEK293T cells

-

Plasmids:

-

SMAD-responsive luciferase reporter (e.g., (CAGA)12-luciferase)

-

Control plasmid for normalization (e.g., pRL-TK Renilla luciferase)

-

-

Reagents:

-

Lipofectamine 2000

-

Recombinant Human TGF-β1

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Protocol:

-

Transfection:

-

Co-transfect HEK293T cells with the SMAD-responsive luciferase reporter and the control plasmid using Lipofectamine 2000.

-

-

Treatment and Stimulation:

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

TGFBR2 Degradation Assay

This assay determines if this compound induces the degradation of the TGF-β type II receptor.

Materials:

-

Cell Line: e.g., HEK293T cells

-

Reagents:

-

This compound (dissolved in DMSO)

-

Cycloheximide (protein synthesis inhibitor)

-

MG132 (proteasome inhibitor, for rescue experiment)

-

RIPA buffer

-

Primary Antibody: Anti-TGFBR2

-

Loading control antibody (e.g., anti-GAPDH)

-

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or DMSO in the presence of cycloheximide.

-

For the rescue experiment, pre-treat a set of cells with MG132 before adding this compound and cycloheximide.

-

-

Time Course Collection:

-

Collect cell lysates at various time points (e.g., 0, 2, 4, 8 hours).

-

-

Western Blot Analysis:

-

Perform Western blotting as described previously, probing for TGFBR2 and a loading control.

-

A decrease in the TGFBR2 signal in this compound treated cells indicates degradation. Rescue of the signal with MG132 confirms proteasome-mediated degradation.[2]

-

Cardiomyocyte Differentiation from mESCs

This protocol outlines the use of this compound to promote the differentiation of mouse embryonic stem cells into cardiomyocytes.

Materials:

-

Cell Line: Mouse embryonic stem cells (mESCs)

-

Reagents:

-

Gelatin-coated tissue culture plates

-

mESC culture medium

-

Differentiation medium

-

This compound (5 µM in DMSO)

-

Protocol:

-

mESC Culture:

-

Culture mESCs on gelatin-coated plates.

-

-

Initiation of Differentiation:

-

Initiate differentiation by replacing the mESC medium with differentiation medium.

-

-

This compound Treatment:

-

From day 3 to day 5 of differentiation, add 5 µM this compound to the differentiation medium.[2]

-

-

Monitoring Differentiation:

-

Observe the formation of beating cardiomyocytes from day 8 onwards.

-

Confirm cardiomyocyte identity by immunofluorescence for cardiac-specific markers (e.g., cardiac Troponin T).

-

References

Unveiling the Target of (+)-ITD-1: A Technical Guide to a Novel TGF-β Pathway Inhibitor

For Immediate Release

A deep dive into the molecular target and mechanism of action of (+)-ITD-1, a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, is presented in this technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, detailed experimental protocols, and the underlying molecular pathways, tailored for advanced research and therapeutic development.

This compound has emerged as a significant tool in the study of TGF-β signaling, a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, from fibrosis to cancer.[1][2] This guide elucidates the unique mechanism by which this compound exerts its inhibitory effects, offering a valuable resource for those seeking to modulate this crucial signaling cascade.

A Unique Mechanism of Action: Targeting the TGF-β Type II Receptor for Degradation

Unlike conventional small molecule inhibitors that target the kinase activity of TGF-β receptors, this compound employs a distinct and potent mechanism of action.[1][3] The primary molecular target of this compound is the Transforming Growth Factor-beta Receptor II (TGFBR2).[1][4] Instead of blocking its catalytic function, this compound induces the proteasomal degradation of TGFBR2.[1][3][5] This leads to the clearance of the receptor from the cell surface, effectively abrogating the initiation of the downstream signaling cascade.[1]

This targeted degradation prevents the phosphorylation of the key effector proteins, SMAD2 and SMAD3, in response to TGF-β ligands.[3][6][7] The active enantiomer, this compound, is responsible for this activity, while its counterpart, (-)-ITD-1, shows significantly reduced activity and serves as an invaluable negative control for experimental validation.[3][4][8]

Quantitative Profile of this compound

The inhibitory and biological activities of this compound have been characterized through various quantitative assays. The following tables summarize the key data for easy comparison.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 460 nM | TGF-β Receptor Inhibition | [7] |

| IC50 | 850 nM | TGF-β2 Signaling Inhibition (SBE4-Luciferase Assay in HEK293T cells) | [7] |

| IC50 | 0.85 µM | TGF-β Signaling Inhibition | [9] |

| Compound | Activity | Notes | Reference |

| This compound | Active Enantiomer | Induces TGFBR2 degradation and inhibits TGF-β signaling. | [4] |

| (-)-ITD-1 | Inactive Enantiomer | Possesses significantly less TGF-β inhibition and serves as a negative control. | [3][8] |

Visualizing the Molecular Mechanism and Experimental Approaches

To provide a clearer understanding of the processes involved, the following diagrams illustrate the TGF-β signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Western Blot for Phospho-SMAD2/3 and TGFBR2

Objective: To assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation and to monitor the degradation of TGFBR2.

Materials:

-

Cell lines (e.g., NRK-49F)

-

This compound and (-)-ITD-1 (dissolved in DMSO)

-

TGF-β1 ligand

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-SMAD2/3, anti-SMAD2/3, anti-TGFBR2, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Seed cells and grow to 80-90% confluency.

-

Pre-incubate cells with desired concentrations of this compound, (-)-ITD-1, or vehicle (DMSO) for 1 hour.[4]

-

For p-SMAD analysis, stimulate cells with TGF-β1 (e.g., 2 ng/mL) for 45 minutes.[4] For TGFBR2 degradation, treat for a time course (e.g., 0, 2, 4, 6, 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control. A decrease in the p-SMAD2/3 to total SMAD2/3 ratio indicates inhibition of signaling. A decrease in the TGFBR2 signal over time in this compound treated cells confirms receptor degradation.

SBE4-Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of the SMAD signaling pathway in response to TGF-β stimulation and its inhibition by this compound.

Materials:

-

HEK293T cells

-

SBE4-Luciferase reporter plasmid (contains SMAD-binding elements driving luciferase expression)

-

Transfection reagent

-

This compound

-

TGF-β2 ligand

-

Luciferase assay reagent

Protocol:

-

Transfection: Co-transfect HEK293T cells with the SBE4-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate cells with TGF-β2.

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the SBE4-luciferase activity to the control luciferase activity. Calculate the IC50 value for this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Cardiomyocyte Differentiation from Embryonic Stem Cells

Objective: To assess the ability of this compound to promote the differentiation of mouse embryonic stem cells (mESCs) into cardiomyocytes.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

mESC culture medium

-

Differentiation medium

-

This compound (dissolved in DMSO)

-

Gelatin-coated tissue culture plates

Protocol:

-

mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium.

-

Induction of Differentiation: To induce differentiation, form embryoid bodies (EBs) by hanging drop or suspension culture.

-

Treatment: On day 3 to 5 of differentiation, add this compound to the differentiation medium.[9]

-

Monitoring Differentiation: Continue culture and monitor for the appearance of spontaneously beating cardiomyocyte clusters.

-

Analysis: Quantify the extent of cardiomyocyte differentiation by methods such as immunofluorescence staining for cardiac-specific markers (e.g., cardiac troponin T) or flow cytometry.

Conclusion

This compound represents a potent and selective inhibitor of the TGF-β signaling pathway with a unique mechanism of action centered on the proteasomal degradation of TGFBR2.[1][3] This technical guide provides a comprehensive resource for researchers, summarizing its quantitative data, illustrating its mechanism through clear diagrams, and detailing key experimental protocols for its characterization. The availability of the inactive enantiomer, (-)-ITD-1, further enhances its utility as a precise chemical probe to dissect the intricate roles of TGF-β signaling in health and disease.[3][8] The information presented herein is intended to empower further research into the therapeutic potential of targeting the TGF-β pathway and to facilitate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Transforming growth factor-beta: recent advances on its role in immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cellagentech.com [cellagentech.com]

- 9. rndsystems.com [rndsystems.com]

The Definitive Guide to (+)-ITD-1: A Selective Modulator of TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-ITD-1 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Unlike traditional kinase inhibitors, this compound acts via a novel mechanism, inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This unique mode of action leads to a highly selective blockade of the canonical SMAD2/3 signaling cascade, with a pronounced inhibitory effect on TGF-β2-mediated responses. Its selectivity for the TGF-β pathway, with minimal impact on the closely related Activin and Bone Morphogenetic Protein (BMP) signaling pathways, establishes this compound as a critical tool for dissecting the nuanced roles of TGF-β signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the signaling cascade effects of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of a multitude of cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix remodeling. Dysregulation of this pathway is a hallmark of numerous diseases, such as fibrosis, cancer, and autoimmune disorders. The TGF-β superfamily consists of three isoforms in mammals: TGF-β1, TGF-β2, and TGF-β3, which signal through a heteromeric complex of type I and type II serine/threonine kinase receptors. The development of isoform- and pathway-selective inhibitors is paramount for targeted therapeutic interventions.

This compound has emerged as a significant advancement in this field. It is the active enantiomer of ITD-1, while (-)-ITD-1 serves as a valuable negative control for experimental validation. The distinctive mechanism of this compound, which involves the targeted degradation of TGFBR2, offers a unique approach to modulating TGF-β signaling, enabling researchers to probe its functions with high precision.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of this compound on TGF-β Signaling

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (TGF-β2 signaling) | 0.46 µM | Mouse Embryonic Stem Cells (mESCs) | [1] |

| IC50 (TGF-β signaling) | ~0.4 - 0.8 µM | Not specified | [1] |

| IC50 (TGF-β signaling) | 0.85 µM | Not specified | [2] |

Table 2: Selectivity Profile of this compound

| Pathway | Effect | Comments | Reference |

| Activin A Signaling | Minimal to no inhibition | Weak and partial inhibition observed at higher concentrations. | [2] |

| BMP Signaling | Minimal to no inhibition | Generally considered selective for the TGF-β pathway. | [2] |

| Wnt Signaling | Minimal to no inhibition | Generally considered selective for the TGF-β pathway. | [2] |

| MAPK Activation | Partial blockage | A known off-target effect. | [3] |

Signaling Cascade Effects

This compound exerts its effects by fundamentally disrupting the initial steps of the TGF-β signaling cascade.

Mechanism of Action:

-

Binding and Receptor Degradation: this compound promotes the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][4] This action effectively removes the receptor from the cell surface, preventing the formation of the active receptor complex.

-

Inhibition of SMAD Phosphorylation: By eliminating TGFBR2, this compound potently blocks the TGF-β-induced phosphorylation of the downstream effector proteins, SMAD2 and SMAD3.[3]

-

Blockade of Gene Transcription: The prevention of SMAD2/3 phosphorylation inhibits their complex formation with SMAD4 and subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phospho-SMAD2/3 Inhibition

This protocol details the assessment of this compound's ability to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3.

Materials:

-

Cell line of interest (e.g., NRK-49F, HaCaT)

-

Complete culture medium

-

Serum-free culture medium

-

This compound (dissolved in DMSO)

-

Recombinant Human TGF-β1 or TGF-β3

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-SMAD2/3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate lysates on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phospho-SMAD2/3 levels to total SMAD2/3 and the loading control.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the inhibitory effect of this compound on TGF-β-induced transcriptional activity.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

SMAD-responsive luciferase reporter plasmid (e.g., pGL3-CAGA12)

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Recombinant Human TGF-β2

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with the SMAD-responsive luciferase reporter and Renilla luciferase plasmids.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM.

-

Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate cells with TGF-β2 (e.g., 1 ng/mL) for 16-24 hours.[4]

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse using passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the TGF-β2-stimulated control.

-

TGFBR2 Degradation Assay

This protocol determines if this compound induces the degradation of TGFBR2.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Cycloheximide (CHX)

-

MG132 (proteasome inhibitor)

-

Western blotting reagents (as in Protocol 4.1)

-

Primary antibody: anti-TGFBR2

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 80-90% confluency.

-

Treat cells with this compound, cycloheximide (to block new protein synthesis), or a combination. A control group with only CHX should be included.

-

For proteasome inhibition experiments, pre-treat cells with MG132 for 1 hour before adding this compound and CHX.

-

Harvest cells at various time points (e.g., 0, 2, 4, 8 hours).

-

-

Western Blotting:

-

Perform Western blotting as described in Protocol 4.1, using an anti-TGFBR2 antibody.

-

-

Analysis:

-

Quantify TGFBR2 band intensity at each time point and normalize to a loading control.

-

A faster decrease in the TGFBR2 signal in the this compound treated cells compared to the CHX-only control indicates induced degradation.

-

Rescue of the TGFBR2 signal with MG132 treatment confirms proteasome-mediated degradation.[4]

-

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)

This protocol outlines the use of this compound to promote the differentiation of mESCs into cardiomyocytes.[1]

Materials:

-

Mouse embryonic stem cells (mESCs)

-

mESC culture medium

-

Differentiation medium

-

This compound (dissolved in DMSO)

-

Gelatin-coated tissue culture plates

Procedure:

-

mESC Culture:

-

Culture mESCs on gelatin-coated plates in mESC medium.

-

-

Initiation of Differentiation:

-

To initiate differentiation, replace the mESC medium with differentiation medium.

-

-

This compound Treatment:

-

From day 3 to day 5 of differentiation, add this compound to the differentiation medium at a final concentration of 5 µM.[4]

-

-

Monitoring Differentiation:

-

Monitor the appearance of beating cardiomyocytes from day 8 onwards.

-

Cardiomyocyte differentiation can be further confirmed by immunofluorescence staining for cardiac-specific markers (e.g., cardiac troponin T).

-

Off-Target Effects and Considerations

While this compound is highly selective for the TGF-β pathway, it is important to consider potential off-target effects. A known off-target effect is the partial blockage of MAPK activation.[3] For rigorous experimental design, the use of the inactive enantiomer, (-)-ITD-1, as a negative control is strongly recommended to distinguish on-target from off-target effects.[4] Comprehensive, unbiased proteomic-based off-target profiling of this compound is not extensively available in the public domain, and researchers should interpret results with this in consideration.

Conclusion

This compound is an invaluable research tool for the specific and potent inhibition of the TGF-β signaling pathway. Its unique mechanism of inducing TGFBR2 degradation provides a distinct advantage over conventional kinase inhibitors. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies of TGF-β signaling in development, disease, and regenerative medicine. As our understanding of the intricate TGF-β signaling network expands, the precise modulation offered by this compound will continue to be instrumental in advancing the field.

References

The Role of (+)-ITD-1 in Cardiomyocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule (+)-ITD-1 and its pivotal role in promoting the differentiation of stem cells into cardiomyocytes. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols to facilitate its use in research and drug development.

Core Mechanism: Targeted Degradation of TGF-β Receptor II

This compound is a potent and selective inducer of cardiomyocyte differentiation from embryonic stem cells (ESCs) and uncommitted mesodermal progenitors.[1][2][3] Its primary mechanism of action is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][3] Unlike many other TGF-β inhibitors that target the kinase activity of the receptors, this compound employs a unique strategy: it selectively induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][3] This targeted degradation effectively clears the receptor from the cell surface, preventing the downstream phosphorylation of SMAD2/3 proteins and thereby blocking the canonical TGF-β signaling cascade.[1][3]

This targeted approach offers a key advantage: selectivity. This compound specifically inhibits the TGF-β pathway while having minimal effect on the closely related Activin/Nodal signaling pathways, which also utilize SMAD proteins.[1][3] This specificity is attributed to its direct action on TGFBR2.[3]

The pro-cardiomyogenic effect of this compound is most pronounced when introduced during a specific window of differentiation, typically between days 3-5 in mouse ESCs, a stage when TGF-β signaling acts to repress cardiac fate.[1] By inhibiting this repressive signal, this compound promotes the commitment of cardiovascular progenitors specifically towards a cardiomyocyte lineage.[1]

Quantitative Data on Differentiation Efficiency

The efficacy of small molecules in directing cardiomyocyte differentiation is a critical parameter. While direct quantitative comparisons for this compound are often embedded within broader studies, the following table summarizes representative data on cardiomyocyte differentiation efficiency using various protocols, providing a context for the expected outcomes.

| Treatment Protocol | Cell Type | Marker | Differentiation Efficiency (%) | Reference |

| IWR-1 | Human ESCs | TNNT2 | 89.42 ± 5.94 | [4] |

| DKK1 | Human ESCs | TNNT2 | 29.48 ± 2.49 | [4] |

| DMSO (Control) | Human ESCs | TNNT2 | 20.64 ± 3.79 | [4] |

| Directed Protocol | Rat Adipose-Derived MSCs | cTnT | 39.96 ± 3.78 | [5] |

| Control (Factors only) | Rat Adipose-Derived MSCs | cTnT | 4.21 ± 2.02 | [5] |

| Control (Basal) | Rat Adipose-Derived MSCs | cTnT | 3.58 ± 1.47 | [5] |

| Wnt-C59 & Metabolic Selection | hiPSC | cTnT | 71.86 - 93.33 | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and its application in a typical differentiation protocol, the following diagrams have been generated using the DOT language.

Caption: this compound mediated cardiomyocyte differentiation signaling pathway.

Caption: General experimental workflow for cardiomyocyte differentiation using this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for cardiomyocyte differentiation and incorporate the specific application of this compound.

Materials and Reagents

-

Cell Lines: Human or mouse pluripotent stem cells (e.g., H9, WTC-11, R1)

-

Basal Media: RPMI 1640, IMDM

-

Supplements: B-27 Supplement (minus insulin), L-Glutamine, NEAA, β-mercaptoethanol

-

Matrigel: hESC-qualified

-

Dissociation Reagent: Accutase or TrypLE

-

Small Molecules:

-

This compound (Inducer of TGF-β Type II Receptor Degradation-1)

-

CHIR99021 (GSK3β inhibitor)

-

Activin A

-

BMP4

-

-

Antibodies for Analysis:

-

Primary: anti-cTnT, anti-α-actinin, anti-NKX2.5

-

Secondary: Fluorophore-conjugated species-specific antibodies

-

-

Buffers: D-PBS, FACS buffer

Protocol 1: Directed Differentiation of hPSCs to Cardiomyocytes using this compound

This protocol is adapted from monolayer-based differentiation methods.

Day -3 to 0: Seeding of hPSCs

-

Coat 12-well plates with Matrigel according to the manufacturer's instructions.

-

Culture hPSCs in mTeSR1 medium. When cells reach 70-80% confluency, dissociate them into a single-cell suspension using Accutase.

-

Seed hPSCs onto the Matrigel-coated plates at a density of 2.5 x 105 cells/cm2 in mTeSR1 supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.

-

Culture for 2-3 days until the cells reach >95% confluency. This is designated as Day 0.

Day 0-3: Mesoderm Induction

-

On Day 0, replace the mTeSR1 medium with RPMI/B27(-) medium containing Activin A (100 ng/mL) and BMP4 (10 ng/mL) or a high concentration of CHIR99021 (e.g., 7.5 µM).

-

Incubate for 24 hours.

-

On Day 1, replace with fresh RPMI/B27(-) medium containing a lower concentration of CHIR99021 (e.g., 2 µM) or other mesoderm-inducing factors as per the specific protocol.

-

Incubate for another 48 hours.

Day 3-5: Cardiac Specification with this compound

-

On Day 3, replace the medium with RPMI/B27(-) containing This compound at an optimized concentration (typically in the range of 1-10 µM).

-

Incubate for 48 hours.

Day 5+: Cardiomyocyte Maturation

-

On Day 5, and every 2-3 days thereafter, replace the medium with RPMI/B27 with insulin.

-

Spontaneous beating of cardiomyocytes can typically be observed between days 8 and 12.

-

Continue to culture for further maturation and analysis.

Protocol 2: Analysis of Cardiomyocyte Differentiation Efficiency

Flow Cytometry for Cardiac Troponin T (cTnT)

-

At the desired time point (e.g., Day 15), wash the cells with D-PBS.

-

Dissociate the cells into a single-cell suspension using TrypLE.

-

Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm).

-

Incubate with a primary antibody against cTnT, followed by a fluorophore-conjugated secondary antibody.

-

Analyze the percentage of cTnT-positive cells using a flow cytometer.

Immunofluorescence Staining

-

Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., anti-cTnT, anti-α-actinin) overnight at 4°C.

-

Wash with PBS and incubate with appropriate secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

-

Image using a fluorescence microscope.

Quantitative RT-PCR (qRT-PCR)

-

Isolate total RNA from the cells at various time points during differentiation.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for key cardiac markers such as TNNT2, NKX2.5, GATA4, and MYL2.

-

Normalize the expression to a housekeeping gene (e.g., GAPDH or B2M).

Conclusion

This compound represents a valuable chemical tool for the directed differentiation of pluripotent stem cells into cardiomyocytes. Its unique mechanism of inducing TGFBR2 degradation provides a specific and potent means to overcome the inhibitory signals that prevent cardiac lineage commitment. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies and to advance the field of cardiac regeneration and disease modeling.

References

- 1. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One Billion hiPSC-Cardiomyocytes: Upscaling Engineered Cardiac Tissues to Create High Cell Density Therapies for Clinical Translation in Heart Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

(+)-ITD-1: A Technical Guide to a Selective Inducer of TGF-β Type II Receptor Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the small molecule (+)-ITD-1, focusing on its unique mechanism of action involving the selective degradation of the Transforming Growth Factor-beta Type II Receptor (TGFBR2). It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.

Introduction to TGF-β Signaling and this compound

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production[1][2]. The pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1)[2][3]. This activated receptor complex phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression[3][4].

Dysregulation of this pathway is implicated in a wide range of diseases, including cancer and fibrosis[1]. Consequently, the development of specific inhibitors is of great therapeutic interest. This compound (Inducer of TGF-β Type II Receptor Degradation-1) is a novel 1,4-dihydropyridine that selectively inhibits the TGF-β pathway[5][6]. Unlike conventional inhibitors that target the kinase activity of the receptors, this compound functions through a unique mechanism: it induces the selective proteasomal degradation of TGFBR2[1][5][7]. This guide details the molecular basis of this action and provides the technical information required for its study and application.

Mechanism of Action of this compound

The primary mechanism of this compound is the potent and selective downregulation of TGFBR2 protein levels. Studies have demonstrated that ITD-1 clears TGFBR2 from the cell surface and targets it for degradation via the proteasome[5][7]. This action effectively blocks the initiation of the signaling cascade. A key and distinguishing feature of this process is that it appears to be ubiquitin-independent, setting it apart from the canonical, well-established pathways of TGF-β receptor turnover[5]. While proteasome inhibitors like MG132 can rescue the receptor from degradation induced by ITD-1, researchers have found no evidence of mono- or poly-ubiquitination of TGFBR2 in response to the compound[5]. Furthermore, ITD-1's effect is highly selective for TGFBR2, as it does not impact the protein levels of TGFBR1[5].

The active enantiomer responsible for this activity is this compound, while (-)-ITD-1 serves as a valuable negative control for experiments[1][8].

Canonical TGFBR Degradation Pathway

For context, the canonical degradation of TGF-β receptors is a ubiquitin-dependent process. The inhibitory SMAD, SMAD7, plays a crucial role by recruiting E3 ubiquitin ligases, such as Smurf1 and Smurf2, to the activated receptor complex[9][10][11][12]. Smurf2, in a complex with SMAD7, ubiquitinates the TGF-β receptors, targeting them for degradation through both proteasomal and lysosomal pathways, which serves as a negative feedback loop to attenuate signaling[9][13][14].

Proposed this compound-Mediated TGFBR2 Degradation

In contrast to the canonical pathway, this compound initiates TGFBR2 degradation through a distinct, proposed mechanism that bypasses the need for ubiquitination. This suggests the existence of an alternative cellular machinery for receptor turnover that can be specifically engaged by this small molecule.

Quantitative Data

The activity of this compound has been characterized in various cellular assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay Context | Reference |

| IC₅₀ | ~0.4-0.8 µM | Inhibition of TGF-β-induced signaling in embryonic stem cells. | [5][6] |

| IC₅₀ | 0.85 µM | Inhibition of TGF-β2-stimulated SBE4-Luciferase activity in HEK293T cells. | [8][15] |

| IC₅₀ | 460 nM | Inhibition of TGF-β receptor activity. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TGFBR2 degradation and TGF-β signaling.

Protocol 1: Western Blotting for TGFBR2 Levels

This protocol is used to determine the effect of this compound on the total cellular protein levels of TGFBR2.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, DLD1, or A549) at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against TGFBR2 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the TGFBR2 signal to the loading control signal.

-

Protocol 2: TGF-β Signaling Reporter Assay (SBE4-Luciferase)

This assay quantitatively measures the transcriptional activity of the SMAD signaling pathway in response to TGF-β stimulation and its inhibition by this compound[1].

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect cells with a SMAD-binding element luciferase reporter plasmid (SBE4-Luc) and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Treatment:

-

After 24 hours, pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate the cells with a TGF-β ligand (e.g., TGF-β2) for an additional 20-24 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

-

Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

-

Protocol 3: Protein Degradation and Rescue Assay

This experiment confirms that the this compound-induced reduction in TGFBR2 is due to proteasomal degradation[1].

-

Cell Culture and Treatment:

-

Plate cells as described in Protocol 4.1.

-

Divide cells into four treatment groups:

-

Vehicle Control (DMSO)

-

This compound (e.g., 5 µM)

-

Proteasome Inhibitor (e.g., 20 µM MG132)

-

This compound + MG132 (pre-treat with MG132 for 1-2 hours before adding ITD-1)

-

-

Incubate cells for a defined period (e.g., 6-8 hours).

-

-

Analysis:

-

Harvest cell lysates and perform Western blotting for TGFBR2 as described in Protocol 4.1.

-

-

Interpretation:

-

A decrease in TGFBR2 levels in the this compound group compared to the control indicates protein loss.

-

A restoration of TGFBR2 levels in the this compound + MG132 group compared to the this compound only group confirms that the degradation is mediated by the proteasome.

-

Conclusion

This compound represents a significant tool for studying TGF-β signaling. Its unique mechanism of inducing selective, ubiquitin-independent proteasomal degradation of TGFBR2 provides a distinct advantage over traditional kinase inhibitors and offers a novel approach to modulating this critical pathway[5][7]. The data and protocols presented in this guide offer a framework for researchers to investigate the biological activities of this compound and explore its potential in drug development, particularly in fields where TGF-β signaling is a key pathological driver. The existence of an inactive enantiomer, (-)-ITD-1, further enhances its utility as a precise chemical probe for dissecting cellular signaling events[8].

References

- 1. benchchem.com [benchchem.com]

- 2. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 3. mdpi.com [mdpi.com]

- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Smad7 binds to Smurf2 to form an E3 ubiquitin ligase that targets the TGF beta receptor for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Dual Role of Smad7 in the Control of Cancer Growth and Metastasis [mdpi.com]

- 12. Reactome | Degradation of TGF-beta receptor complex [reactome.org]

- 13. The Post-translational Modifications of Smurf2 in TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]

- 15. medchemexpress.com [medchemexpress.com]

Downstream Signaling Targets of (+)-ITD-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-ITD-1 is a selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Its unique mechanism of action, which involves the induced proteasomal degradation of the TGF-β type II receptor (TβRII), sets it apart from traditional kinase inhibitors. This targeted degradation effectively abrogates downstream signaling, primarily through the SMAD2/3 pathway, with minimal off-target effects on other signaling cascades such as Activin, Wnt, or BMP. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Mechanism of Action

This compound functions as a potent inhibitor of the TGF-β signaling pathway. Unlike many inhibitors that target the kinase activity of TGF-β receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TβRII).[1][2][3] This degradation prevents the formation of the active receptor complex, thereby blocking the subsequent phosphorylation of downstream effector proteins SMAD2 and SMAD3.[1][4] This selective inhibition of the canonical TGF-β pathway makes this compound a valuable tool for studying TGF-β signaling and for therapeutic applications where this pathway is dysregulated. While highly selective for the TGF-β pathway, a partial blockage of MAPK activation has been noted as a potential off-target effect.[1]

Quantitative Data on this compound Activity

The efficacy of this compound as a TGF-β pathway inhibitor has been characterized by its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~0.85 µM | TGF-β signaling inhibition | [1] |

| IC50 | 460 nM | Selective TGFβ receptor inhibition | [5] |

| Effective Concentration | 0.1 µM - 10 µM | Cell-based assays | [1] |

Core Signaling Pathway

The primary downstream signaling pathway affected by this compound is the canonical TGF-β/SMAD pathway.

Caption: Mechanism of this compound action on the TGF-β signaling pathway.

Downstream Cellular Processes and Targets

By inhibiting the TGF-β pathway, this compound influences a range of cellular processes. A key application is in directing the differentiation of pluripotent stem cells.

Cardiomyocyte Differentiation

This compound has been identified as a potent inducer of cardiomyocyte differentiation from mouse embryonic stem cells.[2][6] TGF-β signaling typically promotes differentiation towards vascular smooth muscle and endothelial lineages at the expense of cardiomyocytes.[6] By blocking TβRII, this compound shifts the differentiation fate of cardiovascular precursors towards the cardiomyocyte lineage.[5]

Caption: Role of this compound in directing cardiomyocyte differentiation.

Other Potential Downstream Targets

-

Musashi2: In colorectal cancer cells, TGF-β1 induces the expression of Musashi2. Treatment with ITD-1 decreases Musashi2 expression, suggesting that Musashi2 is a downstream target of the TGF-β pathway that can be modulated by ITD-1.[7]

Experimental Protocols

Western Blot for SMAD2/3 Phosphorylation

This protocol assesses the inhibitory effect of this compound on the phosphorylation of key downstream effectors of the TGF-β pathway.

a. Materials:

-

Cell line (e.g., NRK-49F)

-

This compound

-

TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies (p-Smad2/3, total Smad2/3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

b. Protocol:

-

Seed and grow cells to 80-90% confluency.

-

Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour.

-

Stimulate cells with TGF-β1 (e.g., 2 ng/mL) for 45 minutes.

-

Wash cells with ice-cold PBS and lyse.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against p-Smad2/3 and total Smad2/3.

-

Incubate with HRP-conjugated secondary antibody.

-

Visualize bands using an ECL detection system and quantify band intensities.

Caption: Workflow for Western blot analysis of SMAD2/3 phosphorylation.

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)

This protocol outlines the use of this compound to promote the differentiation of mESCs into cardiomyocytes.

a. Materials:

-

Mouse Embryonic Stem Cells (mESCs)

-

mESC culture medium

-

This compound (dissolved in DMSO)

-

Gelatin-coated tissue culture plates

b. Protocol:

-

Culture mESCs on gelatin-coated plates in mESC medium.

-

Induce differentiation by forming embryoid bodies (EBs) or using a monolayer differentiation protocol.

-

On the appropriate day of differentiation (e.g., day 5 for EB differentiation), add this compound to the differentiation medium at an optimized concentration.

-

Continue culture, changing the medium as required.

-

Observe for the appearance of spontaneously beating cardiomyocytes, typically starting around day 10-12.

-

Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers (e.g., cardiac troponin T).

Conclusion

This compound is a highly selective and potent inhibitor of the TGF-β signaling pathway with a distinct mechanism of action. Its ability to induce the proteasomal degradation of TβRII leads to a robust blockade of downstream SMAD2/3 phosphorylation. This targeted inhibition has proven effective in directing the differentiation of pluripotent stem cells towards a cardiomyocyte lineage, highlighting its potential in regenerative medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the intricacies of the TGF-β signaling pathway. Further exploration of its downstream targets and potential off-target effects will continue to refine its application as a valuable research tool and potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes as a Model for Heart Development and Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TGF-β/Smad2/3 signaling pathway is involved in Musashi2-induced invasion and metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (+)-ITD-1: A Selective TGF-β Pathway Inhibitor for Stem Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-ITD-1 is a small molecule that has emerged as a significant tool in stem cell research, primarily for its ability to selectively inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of TGF-β signaling is implicated in various diseases, making targeted inhibitors like this compound valuable for both basic research and therapeutic development.

Discovered through a high-throughput screen for compounds that could induce cardiomyocyte differentiation from mouse embryonic stem cells, this compound offers a unique mechanism of action.[1][2] Unlike many conventional TGF-β inhibitors that target the kinase activity of the pathway's receptors, this compound induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2).[1][3] This distinct approach provides a potent and selective blockade of TGF-β signaling, making it an invaluable asset for directing stem cell fate, particularly towards the cardiac lineage.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 4-(4-(benzo[d][1][6]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide | [1] |

| Molecular Formula | C27H29NO3 | [7] |

| Molecular Weight | 415.52 g/mol | [8] |

| CAS Number | 1099644-42-4 | [4] |

Mechanism of Action

This compound exerts its inhibitory effect on the TGF-β signaling pathway through a novel mechanism that distinguishes it from traditional kinase inhibitors. Instead of blocking the catalytic activity of the TGF-β receptors, this compound selectively induces the degradation of the TGF-β type II receptor (TGFBR2) via the proteasome.[6][9] This leads to a significant reduction in the cellular population of TGFBR2, thereby preventing the formation of the active receptor complex upon ligand binding and subsequent downstream signaling.

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the TGFBR2, which then recruits and phosphorylates the TGF-β type I receptor (TGFBR1). The activated TGFBR1 proceeds to phosphorylate the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. By promoting the degradation of TGFBR2, this compound effectively halts this entire cascade at its inception.[1]

It is important to note that the inhibitory activity resides in the (+)-enantiomer of ITD-1. The (-)-enantiomer, (-)-ITD-1, exhibits significantly reduced activity and serves as a valuable negative control in experiments to delineate off-target effects.[6][9]

Mechanism of this compound Action

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and efficacy in cardiomyocyte differentiation.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (TGF-β Inhibition) | 460 nM | HEK293T | SBE4-Luciferase Reporter Assay | [4][10] |

| IC50 (TGF-β2 Signaling) | 850 nM | HEK293T | SBE4-Luciferase Reporter Assay | [4][10] |

| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Mouse Embryonic Stem Cells | Immunostaining for Cardiac Markers | [4] |

| Inhibition of TGF-β2 Signaling | 92% | HEK293T | SBE4-Luciferase Reporter Assay | [4][10] |